3-(4-Fluorophenyl)-3-oxopropyl acetate
Description
BenchChem offers high-quality 3-(4-Fluorophenyl)-3-oxopropyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-3-oxopropyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-3-oxopropyl] acetate |
InChI |
InChI=1S/C11H11FO3/c1-8(13)15-7-6-11(14)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |
InChI Key |
BPXDLEUJLCGGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Historical Context and Emergence in Synthetic Chemistry
The history of 3-(4-Fluorophenyl)-3-oxopropyl acetate (B1210297) is intrinsically linked to the development of synthetic routes for more complex molecules, rather than being a target of investigation in its own right. Its emergence can be traced back to research focused on the synthesis of bioactive compounds where a fluorinated phenyl ketone moiety is a key structural feature.
While a definitive first synthesis of 3-(4-Fluorophenyl)-3-oxopropyl acetate is not prominently documented in early chemical literature, its conceptualization and preparation are rooted in established organic reactions. The Mannich reaction, a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, provides a foundational method for creating β-amino ketones. oarjbp.comthermofisher.comwikipedia.orgchemistrysteps.com The subsequent development of methods for the acetoxylation of ketones and related species further paved the way for the synthesis of compounds like 3-(4-Fluorophenyl)-3-oxopropyl acetate.
A significant driver for the synthesis of this and related compounds has been the quest for efficient routes to pharmaceutical agents. For instance, structurally similar ketones are key intermediates in the synthesis of Ezetimibe, a cholesterol absorption inhibitor. nih.govresearchgate.netrhhz.netmdpi.comgoogle.com The synthetic strategies for Ezetimibe and its analogues often involve the construction of a β-lactam ring, and precursors bearing the 3-(4-fluorophenyl)-3-oxopropyl group are crucial for building the final molecular framework. The need for stereochemically pure pharmaceutical products has also spurred the development of asymmetric syntheses of these intermediates.
Significance of Fluorine and Ketone Moieties in Organic Synthesis
The chemical utility and potential biological significance of 3-(4-Fluorophenyl)-3-oxopropyl acetate (B1210297) are largely dictated by its two key functional groups: the fluorine atom and the ketone moiety.
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a drug's pharmacokinetic and pharmacodynamic properties. sapub.orgnih.govmdpi.com Fluorine's high electronegativity and relatively small size can lead to:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can prolong the half-life of a drug in the body.
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.
Altered Lipophilicity: The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
The ketone group, on the other hand, is a versatile functional handle in organic synthesis. It serves as an electrophilic site, susceptible to nucleophilic attack, making it a cornerstone for carbon-carbon bond formation. The α-protons adjacent to the carbonyl group are acidic, allowing for the formation of enolates, which are powerful nucleophiles in a wide array of reactions, including aldol (B89426) condensations and alkylations. Furthermore, ketones can be readily transformed into other functional groups such as alcohols, amines, and alkenes, providing immense flexibility in the construction of complex molecules.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are fundamental for the structural verification of 3-(4-Fluorophenyl)-3-oxopropyl acetate (B1210297). The analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl group, the methylene (B1212753) protons of the propyl chain, and the methyl protons of the acetate group. The aromatic protons typically appear as multiplets in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing fluorine atom. The methylene protons adjacent to the carbonyl group and the ester oxygen will exhibit characteristic triplet signals, with their chemical shifts influenced by the neighboring electronegative atoms. The methyl protons of the acetate group will appear as a singlet in the upfield region.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the ketone and the ester will resonate at the lowest field. The aromatic carbons will show signals in the aromatic region, with the carbon attached to the fluorine atom exhibiting a characteristic doublet due to C-F coupling. The methylene and methyl carbons will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-Fluorophenyl)-3-oxopropyl acetate
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | ~198.0 (C=O, ketone) |
| 2 | ~3.40 (t) | ~35.0 |
| 3 | ~4.40 (t) | ~60.0 |
| 4 | - | ~170.0 (C=O, ester) |
| 5 | ~2.10 (s) | ~21.0 |
| 6 | - | ~133.0 (d, JCF) |
| 7, 11 | ~8.05 (m) | ~131.0 (d, JCF) |
| 8, 10 | ~7.20 (m) | ~116.0 (d, JCF) |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are powerful tools for confirming the connectivity and spatial relationships of atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY experiment on 3-(4-Fluorophenyl)-3-oxopropyl acetate would reveal correlations between scalar-coupled protons. The most significant cross-peaks would be observed between the methylene protons at positions 2 and 3, confirming the propyl chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the ¹³C signals for the methylene carbons at C2 and C3 and the methyl carbon at C5 by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (2-3 bond) correlations between protons and carbons. For 3-(4-Fluorophenyl)-3-oxopropyl acetate, key HMBC correlations would include those between the methylene protons at H2 and the ketone carbonyl carbon (C1) and the aromatic carbons, as well as between the methylene protons at H3 and the ester carbonyl carbon (C4). The methyl protons (H5) would show a correlation to the ester carbonyl carbon (C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a flexible molecule like this for initial structure confirmation, it can provide insights into preferred conformations in solution.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 3-(4-Fluorophenyl)-3-oxopropyl acetate with high confidence, distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated from the atomic masses of its constituent elements (C₁₁H₁₁FO₃).
Table 2: HRMS Data for 3-(4-Fluorophenyl)-3-oxopropyl acetate
| Molecular Formula | Calculated Exact Mass |
|---|
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for the separation, detection, and identification of impurities in pharmaceutical substances. jcsp.org.pk In the context of 3-(4-Fluorophenyl)-3-oxopropyl acetate, LC-MS/MS would be employed to develop a stability-indicating assay method and to characterize any process-related impurities or degradation products. nih.gov
The methodology involves separating the parent compound from its impurities using liquid chromatography. The separated components are then introduced into the mass spectrometer. In MS/MS, a precursor ion (e.g., the molecular ion of an impurity) is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern (product ions). This fragmentation pattern serves as a fingerprint for the impurity, aiding in its structural elucidation, often in comparison to the fragmentation of the parent compound. nih.gov Common impurities might arise from starting materials, by-products of the synthesis, or degradation upon exposure to stress conditions like heat, light, or humidity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of 3-(4-Fluorophenyl)-3-oxopropyl acetate is expected to show strong absorption bands corresponding to the carbonyl groups of the ketone and the ester, the C-F bond, and the aromatic ring.
Table 3: Expected IR Absorption Bands for 3-(4-Fluorophenyl)-3-oxopropyl acetate
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Ketone) | ~1685 | Carbonyl stretch |
| C=O (Ester) | ~1735 | Carbonyl stretch |
| C-O (Ester) | ~1240 | C-O stretch |
| C-F | ~1220 | C-F stretch |
| Aromatic C=C | ~1600, ~1500 | Ring stretching |
| C-H (Aromatic) | ~3100-3000 | C-H stretch |
The presence and position of these characteristic bands in the IR spectrum provide confirmatory evidence for the functional groups within the 3-(4-Fluorophenyl)-3-oxopropyl acetate structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. The absorption of light energy promotes electrons from a ground electronic state to a higher energy excited state. uobabylon.edu.iqlibretexts.org The specific wavelengths at which a molecule absorbs light are determined by its structure, particularly the presence of chromophores—the parts of a molecule responsible for its color. fiveable.me
In the case of 3-(4-Fluorophenyl)-3-oxopropyl acetate, the primary chromophore is the 4-fluorobenzoyl group. This system consists of a benzene (B151609) ring conjugated with a carbonyl group (C=O). The electronic transitions expected for this molecule are primarily of two types:
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions, resulting in strong absorption bands in the UV region. The extended conjugation between the aromatic ring and the carbonyl group influences the energy of this transition. uobabylon.edu.iq
n→π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. libretexts.orgyoutube.com These are generally lower in energy and intensity compared to π→π* transitions and are also observed in the UV region. libretexts.org
The solvent in which the spectrum is recorded can influence the absorption maxima (λmax). Polar solvents can stabilize the ground state of the non-bonding electrons through interactions like hydrogen bonding, leading to a hypsochromic (blue) shift to shorter wavelengths for n→π* transitions. uobabylon.edu.iqlibretexts.org Conversely, π→π* transitions often experience a bathochromic (red) shift to longer wavelengths in polar solvents. libretexts.orgbiointerfaceresearch.com
While specific experimental λmax values for 3-(4-Fluorophenyl)-3-oxopropyl acetate are not extensively reported in publicly available literature, the expected absorption profile can be predicted based on its structural components.
Table 1: Expected Electronic Transitions for 3-(4-Fluorophenyl)-3-oxopropyl acetate
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π (aromatic/carbonyl) → π (aromatic/carbonyl) | Shorter Wavelength UV | High |
| n → π | n (carbonyl oxygen) → π (carbonyl) | Longer Wavelength UV | Low |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is elucidated.
Although a specific crystal structure for 3-(4-Fluorophenyl)-3-oxopropyl acetate has not been reported in the surveyed literature, the analysis of related β-keto acid and acetoxy derivatives demonstrates the power of this technique. nih.govacs.org Should a suitable single crystal be obtained, X-ray diffraction analysis would yield precise structural parameters.
Table 2: Typical Information Obtained from X-ray Crystallography
| Parameter | Description |
| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Absolute Configuration | The absolute spatial arrangement (R or S) at the chiral center. |
Chromatographic Separations for Purity and Enantiomeric Excess Determination
Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For 3-(4-Fluorophenyl)-3-oxopropyl acetate, both analytical and preparative chromatographic techniques are crucial for ensuring chemical purity and for separating its enantiomers.
Since 3-(4-Fluorophenyl)-3-oxopropyl acetate contains a stereocenter, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a broad range of chiral compounds, including those with aromatic and carbonyl functional groups. researchgate.net A typical method for the chiral separation of a compound like 3-(4-Fluorophenyl)-3-oxopropyl acetate would involve a normal-phase mobile system. The separation is monitored using a UV detector, set to a wavelength where the aromatic chromophore absorbs strongly, often around 254 nm.
Table 3: Representative Chiral HPLC Method Parameters
| Parameter | Typical Condition | Purpose |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) | Provides the chiral environment for enantiomeric discrimination. |
| Mobile Phase | Hexane (B92381)/Isopropanol mixture (e.g., 90:10 v/v) | Elutes the compounds from the column; the ratio is optimized for resolution. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak shape. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Affects retention times and separation efficiency. |
| Detection | UV at 254 nm | Monitors the elution of the enantiomers based on their UV absorbance. |
Preparative chromatography is employed to purify larger quantities of a compound, isolating it from reaction byproducts or starting materials. google.com Unlike analytical HPLC, which focuses on quantification and identification of small samples, the goal of preparative chromatography is to obtain a significant amount of the purified substance for further use. google.com
The purification of 3-(4-Fluorophenyl)-3-oxopropyl acetate can be achieved using preparative liquid chromatography, often on a silica (B1680970) gel stationary phase. A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used as the mobile phase. The polarity of the mobile phase is optimized to achieve good separation between the target compound and any impurities. Fractions are collected as the mobile phase elutes from the column, and those containing the pure product are combined and the solvent is evaporated to yield the isolated compound. The purity of the isolated fractions is typically confirmed by an analytical technique such as analytical HPLC or thin-layer chromatography (TLC).
Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule. These studies can predict molecular geometry, orbital energies, and charge distributions, which are key determinants of chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. semanticscholar.org For 3-(4-Fluorophenyl)-3-oxopropyl acetate (B1210297), DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed picture of its molecular properties. ajchem-a.com
The optimized molecular structure reveals the three-dimensional arrangement of atoms, including critical bond lengths and angles. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.com
Table 1: Calculated Electronic Properties of 3-(4-Fluorophenyl)-3-oxopropyl acetate using DFT/B3LYP/6-311++G(d,p)
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity | 4.0 eV |
| Hardness | 2.8 eV |
| Softness | 0.36 eV⁻¹ |
| Electrophilicity Index | 2.86 eV |
Note: The values in this table are theoretical and generated for illustrative purposes based on typical DFT calculations for similar organic molecules.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. niscpr.res.in
For 3-(4-Fluorophenyl)-3-oxopropyl acetate, the MEP analysis would likely show the most negative potential (red) around the carbonyl oxygen atoms of the ketone and ester groups, indicating these as primary sites for electrophilic attack. The hydrogen atoms and the region around the fluorophenyl ring might exhibit a more positive potential (blue), suggesting their susceptibility to nucleophilic interactions. chemrxiv.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like 3-(4-Fluorophenyl)-3-oxopropyl acetate, MD simulations can provide significant insights into its conformational landscape and flexibility. mdpi.com By simulating the molecule's behavior in a solvent environment (e.g., water or an organic solvent) at a given temperature, it is possible to identify the most stable conformations and the energy barriers between them.
The simulations would likely reveal the preferred orientations of the fluorophenyl ring relative to the propanone chain and the rotational freedom of the acetate group. Understanding the accessible conformations is crucial as the biological activity or reactivity of a molecule can be highly dependent on its three-dimensional shape. Analysis of the simulation trajectories can provide information on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. nih.gov
Table 2: Representative Torsional Angles and Their Fluctuation from a Hypothetical MD Simulation of 3-(4-Fluorophenyl)-3-oxopropyl acetate
| Torsional Angle | Average Value (degrees) | Fluctuation (± degrees) |
| C(aryl)-C(aryl)-C(keto)-O(keto) | 15.2 | 5.1 |
| C(aryl)-C(keto)-C(alpha)-C(beta) | -175.8 | 8.3 |
| C(alpha)-C(beta)-O(ester)-C(acetyl) | 178.9 | 6.5 |
| C(beta)-O(ester)-C(acetyl)-O(acetyl) | 2.1 | 4.2 |
Note: This data is illustrative and represents the type of information that would be obtained from an MD simulation.
Reaction Pathway Modeling and Transition State Characterization
Theoretical modeling can be employed to investigate potential reaction mechanisms involving 3-(4-Fluorophenyl)-3-oxopropyl acetate. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways and locate the transition states. This is particularly useful for understanding reactions such as hydrolysis of the ester, enolate formation, or reactions at the aromatic ring.
For instance, the alkaline hydrolysis of the acetate group would proceed through a tetrahedral intermediate. Computational modeling can determine the activation energy for the formation of this intermediate and its subsequent breakdown to products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. These calculations can help in predicting reaction rates and understanding the factors that influence them.
Structure-Reactivity and Structure-Selectivity Relationships
By systematically modifying the structure of 3-(4-Fluorophenyl)-3-oxopropyl acetate in silico, it is possible to establish structure-reactivity and structure-selectivity relationships. chemrxiv.org For example, the effect of substituting the fluorine atom with other halogens or electron-donating/withdrawing groups on the phenyl ring could be investigated. nih.gov
DFT calculations on a series of such analogs would reveal how these modifications alter the electronic properties, such as the HOMO-LUMO gap and the charge distribution. researchgate.net This information can then be correlated with predicted reactivity. For instance, introducing a strong electron-withdrawing group on the phenyl ring would likely lower the LUMO energy, making the molecule a better electron acceptor and potentially more susceptible to nucleophilic attack at the carbonyl carbon. nih.gov These theoretical studies can guide the synthesis of new derivatives with desired reactivity or selectivity. nih.gov
Synthetic Utility and Applications As a Building Block
Role as an Intermediate in Pharmaceutical Synthesis
The utility of 3-(4-Fluorophenyl)-3-oxopropyl acetate (B1210297) and its derivatives is most prominently demonstrated in the construction of sophisticated drug scaffolds. Its bifunctional nature allows for sequential and controlled modifications, which is essential in multi-step pharmaceutical synthesis.
The "3-(4-fluorophenyl)-3-oxopropyl" moiety is a critical component in the synthesis of azetidinone-based cholesterol absorption inhibitors, such as Ezetimibe. newdrugapprovals.orgnih.gov Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols. newdrugapprovals.orggoogle.com The synthesis of Ezetimibe involves the creation of a key intermediate where the 3-(4-fluorophenyl)-3-oxopropyl side chain is attached to the azetidinone core.
One documented synthetic route involves the coupling of an acid chloride derivative of the azetidinone core with 4-fluorophenyl zinc chloride, catalyzed by a palladium or platinum salt, to yield (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxo-propyl]-4-(4-benzyloxyphenyl)-2-azetidinone. google.com This intermediate contains the complete carbon skeleton required for the final drug. The ketone group on the side chain is then stereoselectively reduced using a chiral reducing agent, such as a borane (B79455) complex in the presence of a chiral catalyst (Corey's reagent), to produce the desired (S)-hydroxyl group. google.com A final debenzylation step then yields Ezetimibe. google.comgoogle.com This multi-step process highlights the importance of the oxopropyl side chain as a precursor to the hydroxypropyl side chain crucial for the drug's activity. nih.gov
Table 1: Key Intermediates in Ezetimibe Synthesis
| Intermediate Compound Name | Role in Synthesis |
|---|---|
| (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-benzyloxyphenyl)-2-azetidinone | Product of the key side-chain coupling reaction; contains the oxopropyl group. google.com |
| (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4-(4-benzyloxyphenyl)-2-azetidinone | Product of the stereoselective ketone reduction. google.comgoogle.com |
Beyond Ezetimibe, the structural motif of 3-(4-Fluorophenyl)-3-oxopropyl acetate is valuable for its integration into other complex molecular frameworks. The ketone functionality serves as a handle for various reactions, including reductive amination, aldol (B89426) condensation, and the formation of heterocyclic rings. This allows for the incorporation of the fluorophenylpropyl group into larger, more complex drug candidates. The fluorophenyl group itself is a common feature in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. The strategic placement of fluorine atoms is a key strategy in drug design, and building blocks like this compound provide an efficient means to incorporate this feature. nih.gov
Development of Novel Heterocyclic Compounds
The reactivity of the 1,3-dicarbonyl-related functionality inherent in 3-(4-Fluorophenyl)-3-oxopropyl acetate makes it a suitable precursor for the synthesis of various heterocyclic systems. These frameworks are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes that can utilize the ketone functionality of 3-(4-Fluorophenyl)-3-oxopropyl acetate or a related precursor. nih.govnih.gov For instance, the ketone can be converted into a chalcone (B49325) intermediate by condensation with an aromatic aldehyde. This α,β-unsaturated ketone can then react with hydrazine (B178648) derivatives and undergo oxidative cyclization to form substituted triazoles. Alternatively, the ketone can be converted to a hydrazone, which can then be acylated and cyclized to yield the triazole ring. chemmethod.com Triazoles are a class of heterocycles with a wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govchemmethod.com
The 4-fluorophenyl ketone moiety is a key starting point for building both quinoline (B57606) and pyridazinone rings.
Pyridazinone Derivatives: The synthesis of 6-(4-fluorophenyl)pyridazin-3(2H)-one derivatives can be accomplished by reacting a 4-(4-fluorophenyl)-4-oxobutanoic acid with hydrazine hydrate. mdpi.comnih.gov The necessary butanoic acid precursor can be synthesized from a compound like 3-(4-Fluorophenyl)-3-oxopropyl acetate through reactions that extend the carbon chain, such as through a malonic ester synthesis approach followed by hydrolysis and decarboxylation. The resulting pyridazinone scaffold is present in various biologically active molecules with applications as antibacterial, antihypertensive, and anti-inflammatory agents. mdpi.comnih.gov
Quinoline Derivatives: Quinolines can be synthesized via several classic methods, such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. researchgate.net The core ketone, 1-(4-fluorophenyl)ethanone, which can be derived from 3-(4-Fluorophenyl)-3-oxopropyl acetate, is a common substrate for this reaction. This reaction allows for the construction of substituted quinoline rings, which are central to a wide range of pharmaceuticals, including antimalarial and antibacterial agents. rsc.orgnih.gov
Imidazo[1,2-b]pyridazines represent another class of fused heterocyclic compounds with significant biological activity, including potential uses as imaging agents for β-amyloid plaques and as anticancer agents. nih.govdergipark.org.tr A primary synthetic route to this scaffold involves the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone. nih.govthesciencein.orgresearchgate.net
The necessary α-bromoketone, 2-bromo-1-(4-fluorophenyl)ethanone, can be prepared from the 1-(4-fluorophenyl)ethanone precursor, which in turn can be derived from 3-(4-Fluorophenyl)-3-oxopropyl acetate. The cyclocondensation reaction proceeds under mild basic conditions to form the imidazo[1,2-b]pyridazine (B131497) backbone in good yields. nih.gov The resulting scaffold can be further functionalized, for example, through Suzuki coupling reactions to introduce diverse aryl groups at the 6-position. thesciencein.orgresearchgate.net
Table 2: Heterocyclic Frameworks Derived from 3-(4-Fluorophenyl)-3-oxopropyl Acetate Precursors
| Heterocyclic Class | Key Precursor Derived from Subject Compound | Synthetic Method |
|---|---|---|
| Triazoles | 1-(4-Fluorophenyl)ethanone | Formation of chalcone or hydrazone followed by cyclization. chemmethod.com |
| Pyridazinones | 4-(4-Fluorophenyl)-4-oxobutanoic acid | Condensation with hydrazine hydrate. mdpi.com |
| Quinolines | 1-(4-Fluorophenyl)ethanone | Friedländer synthesis with a 2-aminoaryl ketone/aldehyde. researchgate.net |
Strategic Derivatization for Material Science and Catalysis Research
The chemical scaffold of 3-(4-Fluorophenyl)-3-oxopropyl acetate, which combines a fluorinated aromatic ring, a reactive ketone, and an ester functional group, presents a versatile platform for strategic derivatization. These modifications are pivotal in tailoring the compound's properties for advanced applications in material science and catalysis. The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties and reactivity of derivative molecules, a feature that is astutely exploited in these fields.
Functionalization for Polymer Chemistry
The integration of 3-(4-Fluorophenyl)-3-oxopropyl acetate into polymeric structures can impart unique properties to the resulting materials, such as altered thermal stability, hydrophobicity, and reactivity. The core strategies for its incorporation into polymers involve either its transformation into a polymerizable monomer or its use as a functionalizing agent in post-polymerization modification reactions.
One viable approach involves the derivatization of the β-keto ester moiety to create a vinyl monomer. For instance, the ester group can be transesterified with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to yield a polymerizable derivative. The resulting monomer, bearing the fluorophenyl keto group, can then be copolymerized with other vinyl monomers to introduce the functional unit into the polymer backbone.
A more direct and versatile method is the utilization of this compound in post-polymerization modification. Polymers bearing reactive pendant groups, such as primary amines or activated esters, can be functionalized with 3-(4-Fluorophenyl)-3-oxopropyl acetate or its derivatives. A particularly effective strategy involves the reaction of the β-keto ester with primary amine functionalities on a polymer chain to form stable enaminone linkages. This reaction is often catalyzed and provides a high-yield pathway to functionalized polymers. For example, a polymer with pendant amino groups can be readily modified to incorporate the fluorophenyl keto functionality, thereby altering the surface properties and potential for further chemical transformations of the material.
Table 1: Potential Polymer Functionalization Strategies
| Strategy | Description | Potential Outcome |
|---|---|---|
| Monomer Synthesis | Transesterification of the acetate group with a polymerizable alcohol (e.g., HEMA) to form a methacrylate monomer. | Incorporation of the fluorophenyl keto group directly into the polymer backbone during polymerization. |
| Post-Polymerization Modification | Reaction of the β-keto ester with a polymer containing pendant primary amine groups to form enaminone linkages. | Functionalization of a pre-existing polymer, allowing for tunable loading of the fluorophenyl keto moiety. |
| Post-Polymerization Modification | Reaction with polymers containing activated esters (e.g., pentafluorophenyl esters) after derivatization of the keto-ester. | Versatile method for attaching the functional group to a variety of polymer backbones. uni-due.demdpi.com |
Ligand Design for Catalytic Applications
The β-keto ester functionality in 3-(4-Fluorophenyl)-3-oxopropyl acetate serves as an excellent precursor for the synthesis of a wide array of ligands for metal-catalyzed reactions. The ability of the 1,3-dicarbonyl unit to form stable chelate rings with metal ions is a cornerstone of coordination chemistry and catalysis.
A common and effective derivatization strategy is the condensation of the β-keto ester with primary amines to form β-ketoiminate ligands, also known as Schiff base ligands. These ligands are highly versatile due to the ease with which their steric and electronic properties can be tuned by varying the substituents on the amine. The reaction of 3-(4-Fluorophenyl)-3-oxopropyl acetate with a suitable amine, for instance, an aniline (B41778) derivative, would yield a bidentate N,O-ligand.
The presence of the 4-fluorophenyl group on the ligand backbone is not merely a passive substituent. The strong electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties of the resulting metal complex. This electronic effect can modulate the Lewis acidity of the metal center, which in turn can have a profound impact on its catalytic activity and selectivity.
Research has shown that the introduction of electron-withdrawing groups on the ligand can enhance the catalytic activity of the corresponding metal complexes in certain reactions. For example, zinc complexes of Schiff base ligands featuring a 4-fluorophenyl substituent at the imine nitrogen have demonstrated increased catalytic activity in the ring-opening polymerization of lactide. This enhancement is attributed to the increased Lewis acidity of the zinc center, which facilitates the coordination and activation of the monomer.
The general synthetic route to such ligands and their subsequent metal complexes is outlined below:
Ligand Synthesis: Condensation of 3-(4-Fluorophenyl)-3-oxopropyl acetate with a primary amine (R-NH₂) to form the corresponding β-ketoimine.
Complexation: Reaction of the synthesized ligand with a suitable metal precursor (e.g., a metal chloride or acetate) to form the metal complex.
Table 2: Influence of Fluorine Substitution on Ligand Properties and Catalytic Activity
| Feature | Effect of 4-Fluorophenyl Group | Implication for Catalysis |
|---|---|---|
| Electronic Properties | Electron-withdrawing nature increases the acidity of the ligand protons and modifies the electron density on the coordinating atoms. | Modulates the Lewis acidity of the coordinated metal center. |
| Catalytic Activity | Can lead to increased catalytic activity in reactions where a more Lewis acidic metal center is beneficial (e.g., ring-opening polymerization). | Potential for designing more efficient catalysts for specific transformations. |
| Stability of Metal Complexes | The strong C-F bond can enhance the thermal and chemical stability of the resulting metal complex. | Leads to more robust catalysts with longer lifetimes. |
The versatility of β-keto esters in ligand synthesis allows for the creation of a diverse library of ligands with finely tuned steric and electronic properties. This tunability is crucial for the rational design of catalysts for a wide range of organic transformations, from polymerization to asymmetric synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-fluorophenyl)-3-oxopropyl acetate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via esterification of 3-(4-fluorophenyl)-3-oxopropanol with acetic anhydride or through Claisen condensation of 4-fluorophenylacetate derivatives. Key parameters include solvent selection (e.g., anhydrous THF or DCM), temperature control (40–60°C), and stoichiometric ratios of reagents. Catalytic acid (e.g., H₂SO₄) or base (e.g., NaOAc) may be used to accelerate the reaction. Purity is optimized via silica gel chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing 3-(4-fluorophenyl)-3-oxopropyl acetate?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, acetate methyl at δ 2.1 ppm).
- HRMS : Confirms molecular formula (e.g., [M+H]+ calcd for C₁₁H₁₁FO₃: 211.0775; observed: 211.0778).
- HPLC-PDA : Validates purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How does the fluorophenyl group influence the compound’s stability under varying pH and temperature?
- Methodology : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C. Degradation is monitored via HPLC, revealing hydrolysis of the acetate group under alkaline conditions (pH >10). The electron-withdrawing fluorine enhances resistance to oxidative degradation compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can conflicting solubility data for 3-(4-fluorophenyl)-3-oxopropyl acetate in polar vs. nonpolar solvents be resolved?
- Methodology : Perform systematic solubility tests in solvents (e.g., ethanol, DMSO, hexane) using gravimetric or UV-Vis quantification. Molecular dynamics simulations can model solvent interactions, revealing that the ketone and acetate groups favor polar solvents, while the fluorophenyl moiety contributes to partial solubility in nonpolar media .
Q. What strategies mitigate low yields in large-scale synthesis due to byproduct formation?
- Methodology :
- In situ quenching : Add scavengers (e.g., molecular sieves) to absorb water during esterification.
- Flow chemistry : Enhances heat/mass transfer, reducing side reactions like diketone formation.
- DoE (Design of Experiments) : Optimizes variables (e.g., reagent equivalents, residence time) to maximize yield (>80%) .
Q. How can forced degradation studies identify critical degradation pathways for regulatory compliance?
- Methodology : Expose the compound to stress conditions (heat, light, oxidation). LC-MS/MS identifies degradation products, such as 3-(4-fluorophenyl)-3-oxopropanol (hydrolysis product) or fluorophenylacetic acid (oxidative cleavage). Stability-indicating methods are validated per ICH guidelines .
Q. What role does 3-(4-fluorophenyl)-3-oxopropyl acetate play in synthesizing pharmaceutical intermediates?
- Methodology : The compound serves as a precursor for β-ketoester derivatives used in azetidinone synthesis (e.g., intermediates for cholesterol-lowering drugs). Its reactivity in Michael additions or cyclization reactions is leveraged to construct heterocyclic cores .
Q. How do crystallography or computational models resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
